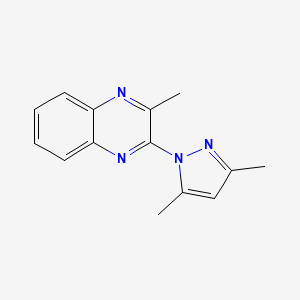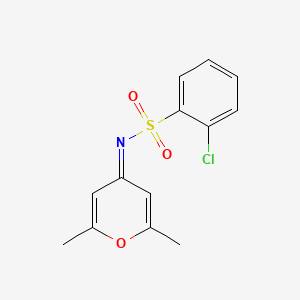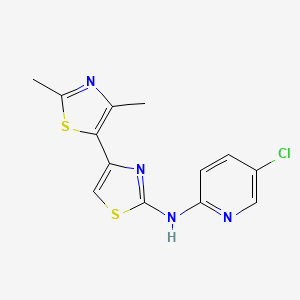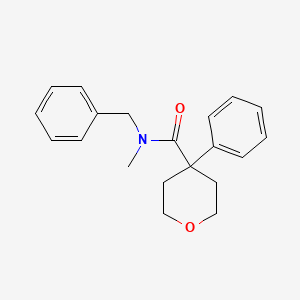
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylquinoxaline
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylquinoxaline is a useful research compound. Its molecular formula is C14H14N4 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.121846464 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalytic Properties
- Functional Multidentate Ligands : Pyrazoloquinoxaline derivatives, including 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylquinoxaline, are synthesized and evaluated for catecholase activities under aerobic conditions. The study found that reaction rates depend on various factors like the nature of substituents in the quinoxaline ring, metal concentration, and the solvent used (Bouanane et al., 2017).
Structural and Pharmacological Exploration
- Antibacterial Activity and DNA Photocleavage : Synthesized compounds of pyrazol-1-ylquinoxaline derivatives, including this compound, show significant antibacterial activity. One compound, in particular, displayed an excellent level of DNA photocleavage activity, suggesting potential use in medical research (Sharma et al., 2020).
Synthesis and Bioactivity
- Novel Synthesis Approaches : Research has been conducted on synthesizing new pyrazole derivatives containing a 2-methylquinoline ring system. These compounds, including variants of pyrazol-1-ylquinoxaline, have been tested for their antibacterial activity against various strains, showing significant potential as antimicrobial agents (Raju et al., 2016).
- Synthesis for Anticancer Activity : Synthesis of oxadiazolyl- and pyrazolylquinoxalines, including derivatives of this compound, has been explored for anticancer activities. These synthesized compounds revealed high anti-tumor activities in vitro against several cell lines, indicating their potential in cancer research (Farahat & Atta, 2014).
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-methylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)14-11(3)15-12-6-4-5-7-13(12)16-14/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKNWHBCKSSZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)
![N-methyl-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide](/img/structure/B5806836.png)


![N-[2-methyl-5-(propanoylamino)phenyl]benzamide](/img/structure/B5806854.png)
![Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B5806860.png)
![2-(4-fluorophenoxy)-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B5806877.png)
![(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE](/img/structure/B5806890.png)
![1-[(2,6-Difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5806896.png)
![3-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806905.png)
![1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone](/img/structure/B5806917.png)



